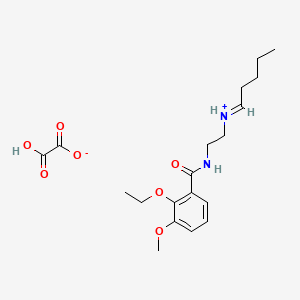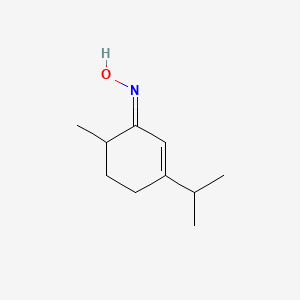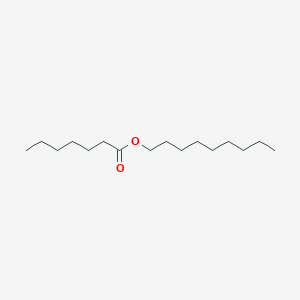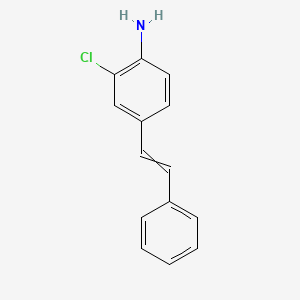
Ammonium tellurite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium tellurite is a chemical compound with the formula (NH₄)₂TeO₃. It is a salt derived from tellurite acid and is known for its applications in various scientific fields. Tellurium, the central element in this compound, is a rare metalloid with properties that lie between metals and nonmetals. It is part of the chalcogen family, which also includes oxygen, sulfur, and selenium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium tellurite can be synthesized through the reaction of tellurium dioxide (TeO₂) with ammonium hydroxide (NH₄OH). The reaction typically occurs under controlled conditions to ensure the formation of the desired product: [ \text{TeO}_2 + 2 \text{NH}_4\text{OH} \rightarrow (\text{NH}_4)_2\text{TeO}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process requires precise control of temperature, concentration, and reaction time to achieve high purity and yield. The use of advanced equipment and techniques ensures the consistent quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium tellurite undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to ammonium tellurate using strong oxidizing agents such as nitric acid. [ (\text{NH}_4)_2\text{TeO}_3 + 2 \text{HNO}_3 \rightarrow (\text{NH}_4)_2\text{TeO}_4 + 2 \text{NO}_2 + \text{H}_2\text{O} ]
Reduction: It can be reduced to elemental tellurium using reducing agents like hydrogen gas or electrolysis. [ (\text{NH}_4)_2\text{TeO}_3 + 4 \text{H}_2 \rightarrow \text{Te} + 2 \text{NH}_4\text{OH} + 3 \text{H}_2\text{O} ]
Major Products Formed: The major products formed from these reactions include ammonium tellurate, elemental tellurium, and various by-products depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Ammonium tellurite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Wirkmechanismus
The mechanism of action of ammonium tellurite involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound generates reactive oxygen species (ROS), which can damage cellular structures and interfere with metabolic pathways. This oxidative stress is a key factor in its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Ammonium tellurite can be compared with other tellurium compounds such as ammonium tellurate, tellurium dioxide, and elemental tellurium. While all these compounds contain tellurium, they differ in their chemical properties, reactivity, and applications:
Ammonium Tellurate: More oxidized form, used in different oxidation states.
Tellurium Dioxide: Used as a precursor in various chemical reactions.
Elemental Tellurium: Used in electronics and metallurgy.
Each compound has unique properties that make it suitable for specific applications, highlighting the versatility of tellurium chemistry.
Eigenschaften
Molekularformel |
H8N2O3Te |
|---|---|
Molekulargewicht |
211.7 g/mol |
IUPAC-Name |
azane;tellurous acid |
InChI |
InChI=1S/2H3N.H2O3Te/c;;1-4(2)3/h2*1H3;(H2,1,2,3) |
InChI-Schlüssel |
GAGXPIXDGRGRSX-UHFFFAOYSA-N |
Kanonische SMILES |
N.N.O[Te](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-](/img/structure/B13784037.png)
![Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester](/img/structure/B13784046.png)

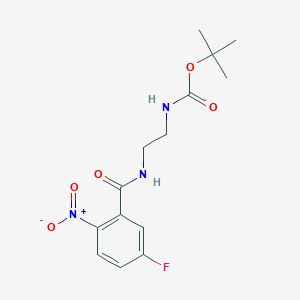
![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
